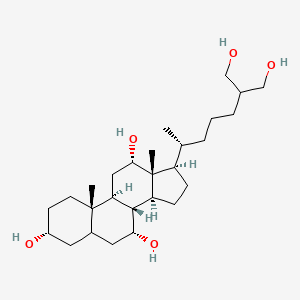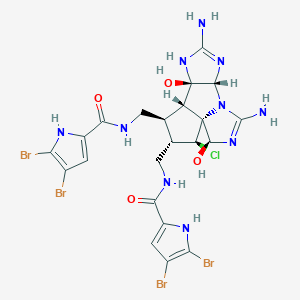
Ketopelenolide D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketopelenolide D is a natural product found in Artemisia arborescens with data available.
Aplicaciones Científicas De Investigación
Structural Analysis and NMR Techniques
- Stereostructure Elucidation: Ketopelenolides, including Ketopelenolide D, isolated from great mugwort (Artemisia arborescens), have been studied for their stereostructure elucidation. The process involves chemical derivatization, NMR data analysis, molecular modeling, and quantum-mechanical calculations, highlighting the complexities in configuring medium-sized polyfunctionalized compounds (Fattorusso et al., 2008).
Pharmacological Research and Clinical Applications
- Antioxidant and Anti-inflammatory Pathways: The Keap1–Nrf2–ARE pathway, which plays a crucial role in the body's defense against oxidative and/or electrophilic stresses, is a potential target for pharmacological intervention. Research in this area can provide insights into the therapeutic applications of compounds like Ketopelenolide D, which might modulate this pathway (Lu et al., 2016).
Environmental and Toxicological Studies
- Drug Degradation and Environmental Impact: Studies focusing on the degradation of similar compounds in various environments, such as soil and water, can shed light on the environmental impact of Ketopelenolide D. These studies often explore the degradation kinetics and mechanisms, which are crucial for understanding the environmental fate of pharmaceutical compounds (Xu et al., 2009).
Advanced Material Science and Drug Delivery Systems
- Drug Release and Coating Technologies: Research in material science has explored the use of polymeric coatings for controlled drug release, which could be applicable to Ketopelenolide D. These studies involve the development of microporous and nanoporous films for drug encapsulation and release, highlighting the potential for innovative drug delivery systems (Berg et al., 2006).
Methodological Advances in Pharmaceutical Analysis
- Analytical Method Development: Techniques such as UPLC-MS/MS have been developed for the quantitative analysis of similar compounds, which could be adapted for Ketopelenolide D. These methods are essential for determining drug concentrations in various biological matrices, indicating their potential for clinical and pharmacological research (Tettey-Amlalo & Kanfer, 2009).
Propiedades
Nombre del producto |
Ketopelenolide D |
|---|---|
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
(1S,4R,6R,9S,11R,14S)-4,9,14-trimethyl-5,12-dioxatricyclo[9.3.0.04,6]tetradecane-8,13-dione |
InChI |
InChI=1S/C15H22O4/c1-8-6-12-10(9(2)14(17)18-12)4-5-15(3)13(19-15)7-11(8)16/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12+,13+,15+/m0/s1 |
Clave InChI |
WGXCGTITYIOZAU-FBURBDLBSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@@H](CC[C@@]3([C@H](O3)CC1=O)C)[C@@H](C(=O)O2)C |
SMILES canónico |
CC1CC2C(CCC3(C(O3)CC1=O)C)C(C(=O)O2)C |
Sinónimos |
ketopelenolide D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



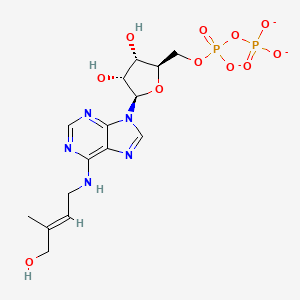
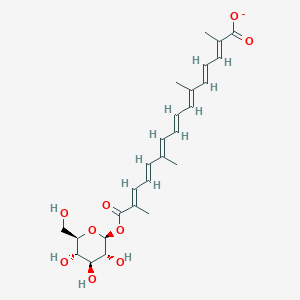

![(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid](/img/structure/B1263531.png)
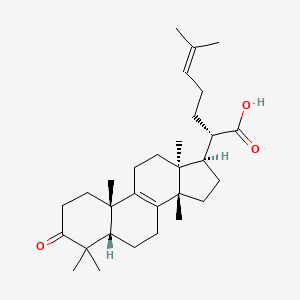


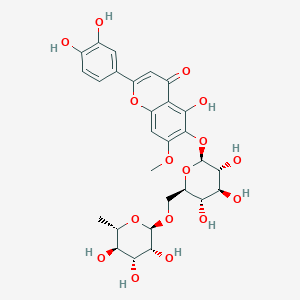
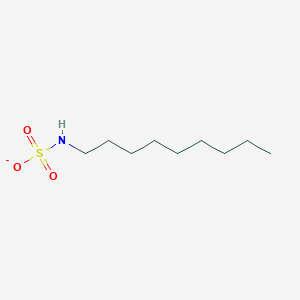


![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)
